molecular formula C17H16N2O3S B2840627 N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide CAS No. 874465-32-4

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide

Cat. No.: B2840627
CAS No.: 874465-32-4
M. Wt: 328.39
InChI Key: AZUQQSMZJLIBHS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring, an oxazole ring, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization of an appropriate precursor, often involving nitrile oxides and alkenes.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is attached through nucleophilic substitution reactions, using reagents like thiols and alkyl halides.

    Final Coupling: The final step involves coupling the furan and oxazole rings with the sulfanylmethyl group under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the sulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, thiols, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-chlorophenyl)sulfanylmethyl]furan-2-carboxamide
  • N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-fluorophenyl)sulfanylmethyl]furan-2-carboxamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-3-6-14(7-4-11)23-10-13-5-8-15(21-13)17(20)18-16-9-12(2)22-19-16/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQQSMZJLIBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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